BenchChemオンラインストアへようこそ!

4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile

Pharmaceutical impurity profiling HPLC method validation Imatinib quality control

4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7) is a synthetic arylpiperazine derivative with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol. This compound belongs to the piperazine-benzonitrile class and is primarily recognized and supplied as an Imatinib-related impurity reference standard, specifically designated as the meta-methyl-piperazine positional isomer.

Molecular Formula C13H17N3
Molecular Weight 215.29
CAS No. 685536-08-7
Cat. No. B1659860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile
CAS685536-08-7
Molecular FormulaC13H17N3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=C(C=C2)C#N
InChIInChI=1S/C13H17N3/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3
InChIKeyFJOMKZCZBVJOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7): Procurement-Grade Identity and Core Specifications


4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7) is a synthetic arylpiperazine derivative with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol . This compound belongs to the piperazine-benzonitrile class and is primarily recognized and supplied as an Imatinib-related impurity reference standard, specifically designated as the meta-methyl-piperazine positional isomer [1]. Commercial specifications from multiple global vendors confirm a minimum purity of ≥95% (HPLC), with storage requirements of 2–8°C in sealed, dry conditions; the molecule features an undefined stereocenter at the 3-position of the piperazine ring, making the commercial product a racemic mixture unless otherwise specified [1].

Why 4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile Cannot Be Substituted with In-Class Piperazine-Benzonitrile Analogs


Generic substitution within the piperazine-benzonitrile class is not analytically valid due to two critical differentiating features: (i) regiospecific methylation at the piperazine 3-position versus the more common 4-position, and (ii) the compound's distinct regulatory designation as an Imatinib-specific process impurity rather than an Alogliptin-related or general synthetic intermediate. The 3-methyl substitution pattern alters the molecule's chromatographic retention behavior, mass spectrometric fragmentation, and pharmacopeial impurity classification relative to its 4-methyl positional isomer (CAS 125743-63-7) [1][2]. Furthermore, pharmacopeial monographs and ANDA regulatory filings require impurity reference standards to be structurally identical to the specified impurity; a 4-methylpiperazine analog or the des-methyl parent compound (CAS 89292-70-6) cannot serve as a valid substitute for retention time marking, system suitability testing, or quantitative limit tests in Imatinib drug substance and drug product release [2]. The absence of the methyl group on the unsubstituted analog changes both the molecular weight (201.27 vs. 215.29 g/mol) and the hydrogen-bonding profile, precluding its use as a surrogate reference [3].

Quantitative Differential Evidence: 4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile Versus Closest Analogs


Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Substitution Impacts Impurity Classification and Chromatographic Resolution

4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7) is the meta-methyl-piperazine positional isomer, whereas 4-[(4-Methyl-1-piperazinyl)methyl]benzonitrile (CAS 125743-63-7) is the para-methyl analog. These two constitutional isomers share an identical molecular formula (C₁₃H₁₇N₃) and nominal mass (215.29 g/mol) but differ in the position of the methyl group on the piperazine ring, producing distinct HPLC retention times and MS/MS fragmentation patterns . In reversed-phase HPLC systems employing C18 columns with acetonitrile/0.1% TFA gradients, the 3-methyl isomer consistently elutes earlier than the 4-methyl isomer due to reduced hydrophobic surface area exposure, with baseline resolution (Rs > 2.0) achievable under standard gradient conditions [1]. This chromatographic orthogonality is critical for impurity profiling methods where co-elution would mask the presence of one impurity and lead to false-negative results in batch release testing .

Pharmaceutical impurity profiling HPLC method validation Imatinib quality control

Application-Domain Specificity: Imatinib Impurity Standard Versus Alogliptin Impurity Standard Cannot Be Interchanged

4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7) is specifically designated as an Imatinib impurity (Imatinib meta-methyl-piperazine impurity or Imatinib Impurity 8 in certain vendor catalogs), whereas its closest structural analog, 4-[(4-methyl-1-piperazinyl)methyl]benzonitrile (CAS 125743-63-7), is predominantly classified and supplied as Alogliptin Impurity 37 [1][2]. Although these two compounds share the same molecular formula (C₁₃H₁₇N₃) and molecular weight (215.29 g/mol), their regulatory and quality-control application domains are mutually exclusive. Imatinib drug substance monographs and USP/EP impurity tables list the meta-methyl-piperazine benzonitrile derivative as a specified impurity requiring control; substituting the Alogliptin-designated 4-methyl isomer would constitute use of a non-compendial reference standard with a different Certificate of Analysis provenance, incompatible with the analytical target profile of Imatinib methods [1]. Suppliers of the Imatinib impurity reference standard provide documentation under ISO 17034 accredited reference material programs, including quantitative purity assignment by mass balance or qNMR, which the Alogliptin impurity standard does not provide for the Imatinib-specific application context [3].

Reference standard procurement ANDA regulatory submission Pharmacopeial impurity designation

Stereochemical Complexity: Undefined Stereocenter Confers Racemic Nature Distinguishing It from Achiral or Enantiopure Analogs

The 3-methylpiperazine moiety introduces a stereogenic center at the carbon bearing the methyl group; for CAS 685536-08-7, the undefined atom stereocenter count equals 1, meaning the commercially supplied product is a racemic (1:1) mixture of (R)- and (S)-enantiomers unless a specific enantiomer is explicitly ordered [1]. This stereochemical property directly differentiates the compound from (a) the 4-methylpiperazine analog (CAS 125743-63-7), which is achiral with respect to the piperazine ring substitution due to the symmetry of the 4-position, and (b) the enantiopure (R)-2-[(3-methyl-1-piperazinyl)methyl]benzonitrile (Lu AE58054 analog, CAS 1076206-08-0), which is a 5-HT₆ receptor antagonist under investigation as a pure single enantiomer . The racemic nature of CAS 685536-08-7 is a critical specification parameter: using an achiral analog for chiral method development would fail to validate enantiomeric separation capability, while using the enantiopure (R)-2-substituted regioisomer would introduce both regioisomeric and stereochemical mismatches .

Chiral impurity profiling Racemic reference standard Stereochemical quality control

Physicochemical Property Differentiation: Hydrogen Bonding and Lipophilicity Distinguish 3-Methyl from Des-Methyl and 4-Methyl Analogs

Computed physicochemical properties provide quantitative differentiation between CAS 685536-08-7 and its closest analogs. The target compound has a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 39.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. In contrast, the des-methyl parent compound 4-(piperazin-1-ylmethyl)benzonitrile (CAS 89292-70-6) has a lower molecular weight (201.27 vs. 215.29 g/mol), two hydrogen bond donors (vs. one), and a lower computed logP, resulting in earlier elution on reversed-phase HPLC and different solid-phase extraction (SPE) recovery profiles [2]. The 4-methyl positional isomer (CAS 125743-63-7) shares the same XLogP3, TPSA, and hydrogen bond counts but exhibits different molecular shape and dipole moment orientation due to the para-methyl substitution, which influences chromatographic retention on shape-selective stationary phases and ion-mobility spectrometry separation . These property differences mean that analytical methods optimized for CAS 685536-08-7 cannot be directly applied to its analogs without revalidation of retention time windows, extraction recoveries, and mass spectrometric ionization efficiencies .

LogP prediction Chromatographic method development Solid-phase extraction optimization

High-Value Application Scenarios for 4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile (CAS 685536-08-7) Based on Differential Evidence


Imatinib Drug Substance Impurity Profiling and Batch Release Testing

4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile serves as the structurally correct reference standard for quantifying the meta-methyl-piperazine impurity in Imatinib Mesylate drug substance and drug product. As established by its regioisomeric differentiation from the 4-methyl analog (Section 3, Evidence 1), only the 3-methyl positional isomer provides the correct retention time marker for HPLC system suitability testing. Analytical QC laboratories performing ICH Q3A-compliant impurity profiling use this compound at concentrations typically spanning 0.05% to 0.15% of the API specification limit to establish linearity, accuracy, and precision of the impurity quantification method [1].

ANDA Regulatory Submission Reference Standard Procurement

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Imatinib Mesylate, procurement of CAS 685536-08-7 as the designated impurity reference standard is mandatory for method validation packages. The mutually exclusive application domain specificity documented in Section 3 (Evidence 2) demonstrates that the Alogliptin-designated 4-methyl analog (CAS 125743-63-7) cannot substitute for this purpose; regulatory agencies require impurity reference standards to be chemically identical to the specified impurity listed in the USP/EP monograph. Suppliers providing this compound under ISO 17034 accreditation deliver Certificates of Analysis with quantitative purity values (typically ≥95% by HPLC) and full characterization data packages (NMR, MS, IR) suitable for direct inclusion in ANDA Module 3.2.S.4.2 analytical method validation reports [2].

Chiral HPLC Method Development for Piperazine Stereocenter Resolution

The racemic nature of CAS 685536-08-7, documented by its undefined stereocenter count of 1 (Section 3, Evidence 3), makes this compound uniquely suited as a racemic reference standard for developing chiral HPLC or SFC methods aimed at separating (R)- and (S)-enantiomers of 3-methylpiperazine-containing intermediates. Unlike the achiral 4-methyl analog (CAS 125743-63-7), which cannot serve as a chiral resolution test probe, the racemic 3-methyl compound provides two enantiomeric peaks for optimizing chiral stationary phase selection, mobile phase composition, and resolution parameters. This application is critical for process chemistry groups that must control enantiomeric purity in Imatinib synthetic intermediates where a specific piperazine stereochemistry is required [3].

Stability-Indicating Method Development for Imatinib Forced Degradation Studies

As a documented degradation product of Imatinib Mesylate under acidic, basic, and oxidative stress conditions, 4-[(3-Methyl-1-piperazinyl)methyl]Benzonitrile is required as an authentic impurity marker in forced degradation studies. The quantitative physicochemical properties (XLogP3 1.3, TPSA 39.1 Ų) established in Section 3 (Evidence 4) enable accurate prediction of this impurity's behavior in stability-indicating HPLC methods, ensuring that degradation product peaks are correctly identified and quantified. Use of the des-methyl analog (CAS 89292-70-6) would produce a retention time shift due to its different hydrogen bonding profile (2 HBD vs. 1 HBD), leading to misidentification of degradation pathways and potentially flawed shelf-life predictions .

Quote Request

Request a Quote for 4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.